2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a chlorophenyl group and a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Mode of Action
The presence of a thiadiazole ring and a chlorophenyl group suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to interact with pathways involved in inflammation and pain signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfanyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with desired properties.
Biology: Investigated for its potential as an antimicrobial agent. Studies have shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to understand its mechanism of action and efficacy in various disease models.
Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives, such as:
- 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
These compounds share similar structural features but differ in their chemical reactivity and biological activities For example, the presence of different substituents on the phenyl ring can significantly influence the compound’s antimicrobial and anticancer properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-17-11-15-14-10(18-11)13-9(16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOARQYGCGDYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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